2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
CAS No.: 2548994-72-3
Cat. No.: VC11826923
Molecular Formula: C18H21F3N6
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548994-72-3 |
|---|---|
| Molecular Formula | C18H21F3N6 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-cyclopropyl-4,5-dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C18H21F3N6/c1-11-12(2)23-15(13-3-4-13)25-16(11)26-7-9-27(10-8-26)17-22-6-5-14(24-17)18(19,20)21/h5-6,13H,3-4,7-10H2,1-2H3 |
| Standard InChI Key | WIRIJVDGCCTNIY-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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A pyrimidine core substituted at the 2-position with a cyclopropyl group and at the 4- and 5-positions with methyl groups.
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A piperazine ring attached to the 6-position of the pyrimidine core.
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A 4-(trifluoromethyl)pyrimidin-2-yl group linked to the piperazine nitrogen.
This configuration creates a rigid yet balanced molecular framework, as evidenced by its SMILES representation:
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4)C.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| CAS No. | 2548994-72-3 |
| Molecular Formula | C₁₈H₂₁F₃N₆ |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-cyclopropyl-4,5-dimethyl-6-[4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl]pyrimidine |
| InChI Key | WIRIJVDGCCTNIY-UHFFFAOYSA-N |
The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the trifluoromethyl pyrimidine contributes to electronic effects that may influence target binding.
Synthesis Methods
Multi-Step Organic Synthesis
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves sequential functionalization of the pyrimidine core. While detailed protocols remain proprietary, general steps include:
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Core Assembly: Condensation reactions to form the 4,5-dimethyl-2-cyclopropylpyrimidine scaffold.
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Piperazine Coupling: Nucleophilic aromatic substitution at the 6-position using a pre-synthesized piperazine intermediate.
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Trifluoromethyl Pyrimidine Installation: Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 4-(trifluoromethyl)pyrimidin-2-yl group.
Table 2: Representative Intermediate Synthesis (Analogous to )
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine alkylation | Acetonitrile, reflux, 24h | 81.4% |
| 2 | Reductive amination | NaBH₄, DCM, 0°C → RT | 84% |
| 3 | Cross-coupling | Pd catalyst, DMF, 100°C | 63% |
Notably, the synthesis of related piperazine intermediates, such as 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine, employs nucleophilic aromatic substitution under polar aprotic solvents like acetonitrile or DMF . These methods inform the likely pathway for constructing the target compound’s piperazine-trifylpyrimidine subunit.
Physicochemical Properties and Pharmacokinetics
Solubility and Stability
The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the piperazine moiety provides a site for salt formation to improve solubility.
Table 3: Predicted ADME Properties
| Property | Value |
|---|---|
| logP | 3.2 |
| Water Solubility | 0.12 mg/mL (pH 7.4) |
| Plasma Protein Binding | 89% (estimated) |
| CYP3A4 Inhibition | Low (predicted) |
Recent Advances and Future Directions
Structural Optimization
Recent efforts focus on replacing the cyclopropyl group with spirocyclic systems to enhance target selectivity. Additionally, substituting the methyl groups with fluorinated analogs could improve blood-brain barrier penetration for neurological applications .
Clinical Translation Challenges
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Synthetic Scalability: Multi-step synthesis complicates large-scale production.
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Metabolite Identification: The trifluoromethyl group may yield persistent fluoroacetate metabolites requiring toxicological assessment.
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